molecular formula C6H12N2O4SSe B14617964 S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine CAS No. 58394-59-5

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine

Cat. No.: B14617964
CAS No.: 58394-59-5
M. Wt: 287.21 g/mol
InChI Key: NLGQOUBQSFVWIR-WUCPZUCCSA-N
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Description

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine: is a selenoamino acid, which is a derivative of cysteine where a selenium atom replaces the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine typically involves the reaction of homoselenocysteine with serine residues, forming a selenide bond . The reaction conditions often require a controlled environment to ensure the correct formation of the selenide bond.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur under specific conditions where the selenide group is replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of diselenides, while reduction could yield selenol derivatives.

Scientific Research Applications

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other selenoamino acids and selenium-containing compounds.

    Biology: This compound is studied for its role in biological systems, particularly in the context of selenium metabolism and its incorporation into proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: It may have applications in the development of selenium-enriched supplements and functional foods.

Mechanism of Action

The mechanism of action of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine involves its incorporation into proteins, where it can replace cysteine residues. This substitution can alter the protein’s function and stability. The selenium atom in the compound can participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in unique biochemical pathways and reactions. Its ability to replace cysteine in proteins and its antioxidant properties make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

58394-59-5

Molecular Formula

C6H12N2O4SSe

Molecular Weight

287.21 g/mol

IUPAC Name

(2R)-2-amino-3-(2-amino-2-carboxyethyl)selanylsulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4SSe/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI Key

NLGQOUBQSFVWIR-WUCPZUCCSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S[Se]CC(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)S[Se]CC(C(=O)O)N

Origin of Product

United States

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